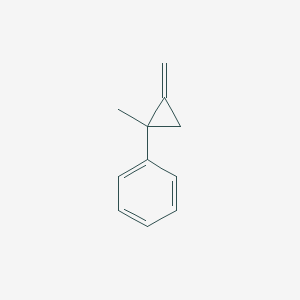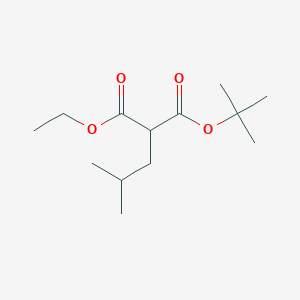![molecular formula C22H34O4 B14338281 2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) CAS No. 104423-13-4](/img/structure/B14338281.png)
2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) is a complex organic compound characterized by the presence of two oxane rings connected by a dodeca-2,10-diyne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) typically involves the coupling of two oxane rings through a dodeca-2,10-diyne chain. One common method involves the use of a copper-catalyzed homocoupling reaction of terminal alkynes. The reaction conditions often include the use of copper(I) iodide as a catalyst, along with a base such as triethylamine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as ring-opening cross metathesis (ROCM) of cyclooctene with acrylic acid, followed by further functionalization steps . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of high-performance materials and polymers.
Mécanisme D'action
The mechanism by which 2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,12-Bis(2-nitrophenoxy)dodecane: Similar in structure but with nitrophenoxy groups instead of oxane rings.
2,2’-[(1E,1’E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one): Contains a hexa-2,4-diyne chain with chromen-4-one units.
Uniqueness
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) is unique due to its specific combination of oxane rings and a dodeca-2,10-diyne chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research.
Propriétés
Numéro CAS |
104423-13-4 |
|---|---|
Formule moléculaire |
C22H34O4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
2-[12-(oxan-2-yloxy)dodeca-2,10-diynoxy]oxane |
InChI |
InChI=1S/C22H34O4/c1(3-5-7-11-17-23-21-15-9-13-19-25-21)2-4-6-8-12-18-24-22-16-10-14-20-26-22/h21-22H,1-6,9-10,13-20H2 |
Clé InChI |
XHRUEVLOLKTVJC-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC#CCCCCCCC#CCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
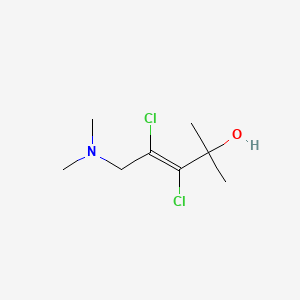

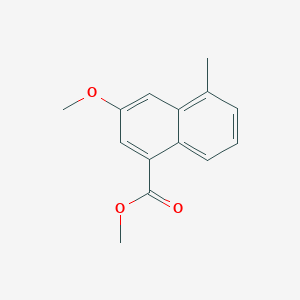
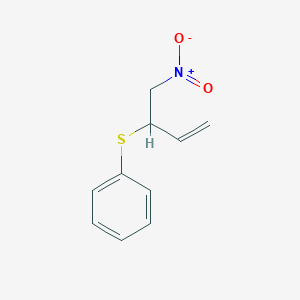
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
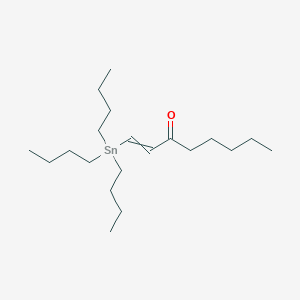
![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
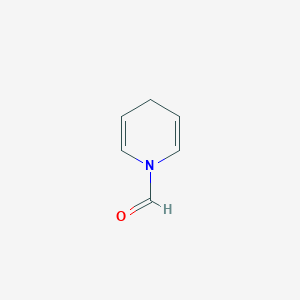

![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
